molecular formula C24H50N4O.C2H4O2<br>C26H54N4O3 B15179591 N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadec-9-enamide monoacetate CAS No. 93942-09-7

N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadec-9-enamide monoacetate

Cat. No.: B15179591
CAS No.: 93942-09-7
M. Wt: 470.7 g/mol
InChI Key: RZWXGISNLORIRK-RRABGKBLSA-N
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Description

Properties

CAS No.

93942-09-7

Molecular Formula

C24H50N4O.C2H4O2
C26H54N4O3

Molecular Weight

470.7 g/mol

IUPAC Name

acetic acid;(E)-N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]octadec-9-enamide

InChI

InChI=1S/C24H50N4O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(29)28-23-22-27-21-20-26-19-18-25;1-2(3)4/h9-10,26-27H,2-8,11-23,25H2,1H3,(H,28,29);1H3,(H,3,4)/b10-9+;

InChI Key

RZWXGISNLORIRK-RRABGKBLSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)NCCNCCNCCN.CC(=O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCNCCNCCN.CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadec-9-enamide monoacetate typically involves the reaction of octadec-9-enoic acid with a polyamine such as triethylenetetramine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadec-9-enamide monoacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadec-9-enamide monoacetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

    Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the formulation of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadec-9-enamide monoacetate involves its interaction with biological membranes. The compound’s amphiphilic structure allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadec-9-enamide monoacetate
  • CAS No.: 93942-09-7 (primary identifier) and 94113-42-5 (variant) .
  • Molecular Formula : C₂₄H₅₀N₄O·C₂H₄O₂
  • Molecular Weight : 470.73 g/mol .
  • Key Features: Contains an 18-carbon monounsaturated alkyl chain (octadec-9-enamide) linked to a polyamine backbone (three ethylenediamine units) and a monoacetate counterion. SMILES: CCCCCCCCC=CCCCCCCCC(=O)NCCNCCNCCN.CC (=O)O . Hydrogen Bonding: 5 hydrogen bond donors and 6 acceptors, contributing to moderate polarity .

This compound’s structure combines lipophilic (alkyl chain) and hydrophilic (polyamine-acetate) domains, suggesting applications in surfactants, drug delivery, or chelation agents.

Comparative Analysis with Structurally Related Compounds

Comparison by Alkyl Chain Length and Saturation

Compound Name (CAS No.) Alkyl Chain Length Unsaturation Molecular Weight (g/mol) Key Structural Differences
Target Compound (93942-09-7) C18 Monounsaturated (9-en) 470.73 Baseline for comparison.
N-(2-((2-Aminoethyl)amino)ethyl)palmitamide monoacetate (94113-41-4) C16 Saturated 400.62 Shorter chain reduces lipophilicity; lower molecular weight.
N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]stearamide monoacetate (67953-23-5) C18 Saturated ~470 (estimated) Fully saturated chain increases crystallinity and melting point.
N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9,12,15-trienamide monoacetate (93942-04-2) C18 Triunsaturated (9,12,15-en) ~466 (estimated) Higher unsaturation lowers melting point and enhances fluidity.

Key Findings :

  • Chain Length : The C18 chain in the target compound provides greater lipid solubility compared to the C16 palmitamide derivative .
  • Unsaturation: The monoenoic chain balances fluidity and oxidative stability, whereas triunsaturated analogs (e.g., 93942-04-2) are more prone to degradation .
  • Crystallinity: Saturated analogs like stearamide monoacetate exhibit higher melting points due to tighter packing .

Comparison by Functional Group Modifications

Compound Name (CAS No.) Functional Groups Molecular Weight (g/mol) Key Properties
Target Compound (93942-09-7) Polyamine + acetate 470.73 High polarity; strong surfactant potential.
N-[2-[(2-Hydroxyethyl)amino]ethyl]octadeca-9,12-dienamide monoacetate (PubChem CID: 44149464) Hydroxyethyl + dienoic chain + acetate 408.62 (C₂₄H₄₄N₂O₃) Reduced amine content lowers chelation capacity; dienoic chain enhances fluidity.
2-Cyano-N-[(methylamino)carbonyl]acetamide (6972-77-6) Cyano + methylurea 141.13 (C₅H₇N₃O₂) Smaller, highly polar structure; limited lipid interaction.

Key Findings :

  • Amino vs. Hydroxy Groups: The target compound’s polyamine backbone enhances hydrogen bonding and cationic character compared to hydroxyethyl variants .
  • Cyanogroup Effects: Cyano-containing analogs (e.g., 6972-77-6) exhibit distinct reactivity but lack the amphiphilic properties of the target compound .

Comparison by Amine Backbone Complexity

Compound Name (CAS No.) Amine Backbone Structure Molecular Weight (g/mol) Applications
Target Compound (93942-09-7) Triethylenetetramine derivative 470.73 Chelation, surfactants.
N,N-(Iminodiethylene)bis(octadeca-9,12,15-trienamide) monoacetate (93918-63-9) Diethylenetriamine derivative ~800 (estimated) Higher chelation capacity due to dual amide chains.
N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadeca-9,12,15-trienamide monoacetate (93942-23-5) Tetraethylenepentamine derivative ~500 (estimated) Extended amine backbone enhances metal-binding efficiency.

Key Findings :

  • Amine Density : Increasing ethylenediamine units (e.g., tetraethylenepentamine in 93942-23-5) improves metal chelation but may reduce solubility .
  • Dual Chains : Compounds like 93918-63-9 act as bis-surfactants, offering enhanced emulsification properties .

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadec-9-enamide monoacetate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via amidation of octadec-9-enoic acid with a polyamine precursor (e.g., tris(2-aminoethyl)amine) under carbodiimide-mediated coupling (e.g., EDC/HOBt). Key parameters include maintaining anhydrous conditions, pH 7-8 (buffered with DIPEA), and a 1:1.2 molar ratio of acid to amine to minimize side reactions. Post-synthesis, the monoacetate salt is formed by treating the free base with acetic acid in ethanol. Yield optimization requires monitoring reaction progress via TLC (silica gel, chloroform/methanol 9:1) .

Q. How can spectroscopic techniques (e.g., NMR, MS) be employed to characterize the structural integrity of this compound?

  • Methodological Answer :

  • NMR : Use 1^1H NMR (500 MHz, DMSO-d6) to verify the presence of the unsaturated C9 alkene (δ 5.3–5.4 ppm, multiplet) and tertiary amide protons (δ 7.8–8.2 ppm). 13^{13}C NMR confirms the acetate moiety (δ 170–175 ppm, carbonyl).
  • Mass Spectrometry : High-resolution ESI-MS in positive ion mode should show [M+H]+^+ at m/z 468.40 (calculated for C26H50N4O2). Fragmentation patterns (e.g., loss of acetate at m/z 409) confirm the monoacetate structure .

Q. What solvent systems are optimal for chromatographic purification, and how does polarity affect separation?

  • Methodological Answer : Reverse-phase HPLC (C18 column, 5 µm, 4.6 × 250 mm) with a gradient of 0.1% formic acid in water (A) and acetonitrile (B) (10% B to 90% B over 30 min) resolves impurities. For flash chromatography, use silica gel and a chloroform/methanol/acetic acid (90:9:1) system, adjusting methanol content to elute polar byproducts. Monitor fractions by LC-MS to isolate >95% pure product .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data arising from structural isomers or impurities?

  • Methodological Answer : Contradictions often stem from undetected isomers (e.g., cis/trans alkene configurations) or residual solvents. Use orthogonal methods:

  • Chiral HPLC (e.g., Chiralpak AD-H column, heptane/ethanol 85:15) to separate stereoisomers.
  • ICP-MS to quantify trace metal catalysts (e.g., Pd from coupling reactions).
  • DSC (Differential Scanning Calorimetry) to identify polymorphic forms affecting solubility. Cross-validate bioactivity assays (e.g., cell membrane permeability) with purified isomers to isolate structure-function relationships .

Q. What experimental designs are suitable for studying the compound’s interaction with lipid bilayers or cellular membranes?

  • Methodological Answer :

  • Fluorescence Anisotropy : Label the compound with a fluorophore (e.g., dansyl chloride) and incorporate it into liposomes (DPPC/cholesterol 7:3). Measure anisotropy changes to assess membrane fluidity modulation.
  • Surface Plasmon Resonance (SPR) : Immobilize lipid bilayers on L1 sensor chips and monitor binding kinetics at varying pH (5.5–7.4).
  • Molecular Dynamics Simulations : Use GROMACS with the CHARMM36 force field to model insertion depth and hydrogen bonding with phospholipid headgroups .

Q. How can researchers address discrepancies in reported pKa values for the aminoethyl and amide functional groups?

  • Methodological Answer : Use potentiometric titration (0.1 M HCl/KOH, 25°C) with a glass electrode to determine experimental pKa. Compare with computational predictions (e.g., MarvinSketch, ChemAxon). For accuracy, exclude solvent effects by repeating titrations in DMSO/water mixtures. Discrepancies >0.5 units suggest protonation-dependent conformational changes, validated by 1^1H NMR titration (monitor shifts in aminoethyl protons at δ 2.6–3.1 ppm) .

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